molecular formula C12H17N3O4 B12826487 benzyl N-[(2R,3R)-1-hydrazinyl-3-hydroxy-1-oxobutan-2-yl]carbamate

benzyl N-[(2R,3R)-1-hydrazinyl-3-hydroxy-1-oxobutan-2-yl]carbamate

Cat. No.: B12826487
M. Wt: 267.28 g/mol
InChI Key: KBPKTOXMTUBNDU-PSASIEDQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-L-threonine hydrazide typically involves the reaction of Z-L-threonine with hydrazine. The process can be carried out in various organic solvents such as ethanol or methanol under controlled temperature conditions. The reaction is usually monitored using techniques like thin-layer chromatography (TLC) to ensure the completion of the reaction .

Industrial Production Methods: In an industrial setting, the production of Z-L-threonine hydrazide may involve large-scale batch reactions. The process includes the purification of the final product using recrystallization or chromatography techniques to achieve high purity levels. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Z-L-threonine hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Z-L-threonine hydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Z-L-threonine hydrazide involves its interaction with specific molecular targets. It can inhibit enzymes by forming stable complexes with their active sites. This inhibition can lead to the disruption of metabolic pathways, making it a potential candidate for antimicrobial and anticancer therapies .

Comparison with Similar Compounds

  • L-threonine hydrazide
  • N-acetyl-L-threonine hydrazide
  • L-serine hydrazide

Comparison: Z-L-threonine hydrazide is unique due to its benzyl protecting group, which enhances its stability and reactivity compared to other similar compounds. This uniqueness makes it a valuable reagent in synthetic chemistry and biochemical research .

Properties

Molecular Formula

C12H17N3O4

Molecular Weight

267.28 g/mol

IUPAC Name

benzyl N-[(2R,3R)-1-hydrazinyl-3-hydroxy-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C12H17N3O4/c1-8(16)10(11(17)15-13)14-12(18)19-7-9-5-3-2-4-6-9/h2-6,8,10,16H,7,13H2,1H3,(H,14,18)(H,15,17)/t8-,10-/m1/s1

InChI Key

KBPKTOXMTUBNDU-PSASIEDQSA-N

Isomeric SMILES

C[C@H]([C@H](C(=O)NN)NC(=O)OCC1=CC=CC=C1)O

Canonical SMILES

CC(C(C(=O)NN)NC(=O)OCC1=CC=CC=C1)O

Origin of Product

United States

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